An In-depth Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate): Properties, Synthesis, and Metabolic Significance
An In-depth Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate): Properties, Synthesis, and Metabolic Significance
This technical guide provides a comprehensive overview of the fundamental properties of Coenzyme A S-(2-Ethyl-3-oxobutanoate), a unique thioester of Coenzyme A (CoA). As this molecule is not extensively characterized in existing literature, this document synthesizes established principles of biochemistry and analytical chemistry to offer a predictive yet robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical nature, propose synthetic methodologies, explore its putative metabolic roles, and detail analytical techniques for its study.
The Central Scaffold: Coenzyme A
Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways.[1][2] Its primary function is to act as a carrier of acyl groups, which it does through the formation of a high-energy thioester bond with its terminal sulfhydryl group.[1][3] This activation of acyl groups is critical for their participation in both anabolic and catabolic reactions.[1][2][4]
Structure and Physicochemical Properties of Coenzyme A
The structure of Coenzyme A is a complex assembly of a β-mercaptoethylamine unit, the vitamin pantothenic acid (B5), and an adenosine 3'-phosphate 5'-diphosphate moiety.[1][3][5] This intricate structure bestows upon it specific chemical properties that are central to its biological function.
| Property | Value | Reference |
| Molecular Formula | C21H36N7O16P3S | [1][6] |
| Molar Mass | 767.535 g/mol | [1][6] |
| UV-vis (λmax) | 259.5 nm | [1] |
| Absorbance (ε259) | 16.8 mM−1 cm−1 | [1] |
| Key Functional Group | Terminal sulfhydryl (-SH) group | [3][5] |
The reactive thiol group is the business end of the molecule, readily forming thioesters with carboxylic acids.[1][7]
Biosynthesis of Coenzyme A
The biosynthesis of CoA is a highly conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), L-cysteine, and ATP.[1][8][9] The pathway is tightly regulated, primarily through feedback inhibition of the first enzyme, pantothenate kinase (PanK), by CoA and its thioesters.[8]
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis.
Coenzyme A S-(2-Ethyl-3-oxobutanoate): A Novel Thioester
Building upon the foundational understanding of CoA, we now turn our attention to the specific molecule of interest. "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" denotes a thioester where the 2-ethyl-3-oxobutanoate acyl group is attached to the sulfur atom of CoA.
Predicted Structure and Properties
The acyl group, 2-ethyl-3-oxobutanoate, is a branched-chain beta-keto acid derivative. The presence of both a keto group and an ethyl branch will influence the molecule's steric and electronic properties, and consequently, its interaction with enzymes.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C29H48N7O18P3S | Based on the addition of C8H12O2 to the CoA formula. |
| Molar Mass | ~923.7 g/mol | Sum of the molar masses of CoA and the acyl group, minus the mass of water. |
| Stability | The thioester bond is a high-energy bond, susceptible to hydrolysis. | Thioesters are thermodynamically less stable than oxygen esters.[7] |
| Solubility | Water-soluble | The large, charged CoA moiety will dominate the solubility profile. |
Synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
The synthesis of CoA thioesters can be achieved through both chemical and enzymatic methods.[10] For a novel molecule like Coenzyme A S-(2-Ethyl-3-oxobutanoate), a chemical approach offers greater flexibility. One of the most effective methods involves the acylation of CoA with an activated form of the corresponding carboxylic acid.[10][11][12]
Proposed Synthetic Workflow
A plausible synthetic route would involve the activation of 2-ethyl-3-oxobutanoic acid, followed by its reaction with Coenzyme A in an aqueous buffer.
Caption: Proposed workflow for the chemical synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Activation of 2-Ethyl-3-oxobutanoic Acid
The carboxylic acid can be activated using a variety of reagents. A common method is the formation of a mixed anhydride with ethyl chloroformate.[10]
-
Dissolve 2-ethyl-3-oxobutanoic acid in an anhydrous organic solvent (e.g., THF).
-
Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C.
-
Slowly add ethyl chloroformate and stir for 1-2 hours at 0°C.
-
The resulting mixed anhydride is used immediately in the next step.
Step 2: Acylation of Coenzyme A
-
Prepare a solution of Coenzyme A in a suitable aqueous buffer (e.g., sodium bicarbonate, pH 8.0-8.5).
-
Slowly add the activated 2-ethyl-3-oxobutanoic acid solution to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture by adding a dilute base as needed.
-
Monitor the reaction progress by HPLC.
Step 3: Purification and Characterization
-
Purify the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).
-
Characterize the purified product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify the structure.
Putative Metabolic Role and Significance
The metabolic fate of Coenzyme A S-(2-Ethyl-3-oxobutanoate) can be inferred from the metabolism of other branched-chain acyl-CoA esters. These molecules are typically intermediates in the degradation of branched-chain amino acids and fatty acids.[13]
Potential Metabolic Pathways
Given its structure, Coenzyme A S-(2-Ethyl-3-oxobutanoate) could potentially be an intermediate in:
-
Amino Acid Catabolism: The degradation of isoleucine produces propionyl-CoA and acetyl-CoA, and involves branched-chain keto-acid intermediates.
-
Fatty Acid Metabolism: It could be a product of the β-oxidation of branched-chain fatty acids.[13]
The presence of the keto group suggests that it could be a substrate for ketothiolases, which would cleave the molecule to yield simpler acyl-CoA products.
Caption: A hypothetical metabolic pathway for the target molecule.
Analytical Methodologies
The accurate detection and quantification of acyl-CoAs in biological samples are challenging due to their low abundance and instability.[14][15] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[14][16][17][18]
LC-MS/MS for the Analysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Sample Preparation:
-
Homogenize biological samples in a cold extraction buffer containing an internal standard.
-
Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase.
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 | Provides good retention and separation of acyl-CoAs. |
| Mobile Phase A | Water with 0.1% formic acid | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Elutes the analytes from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode. |
| MS/MS Transition | Monitor for the specific precursor-to-product ion transition for the target molecule. | Provides high selectivity and sensitivity. |
This robust analytical method will allow for the sensitive and specific quantification of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in complex biological matrices, enabling the exploration of its metabolic significance.
Conclusion
While "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" represents a novel molecular entity, a strong predictive framework for its properties and behavior can be constructed from the well-established chemistry and biochemistry of Coenzyme A and its thioesters. This guide provides researchers with the foundational knowledge and practical methodologies to synthesize, identify, and quantify this molecule, paving the way for a deeper understanding of its potential role in cellular metabolism and disease.
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Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society Transactions. Available at: [Link]
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